Bienvenue dans la boutique en ligne BenchChem!

(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid

Stereochemistry Structural Elucidation Quality Control

This spirocyclic intermediate (CAS 226916-19-4) is the critical (E)-acrylic acid building block in the patent-protected Vorapaxar Sulfate synthetic route. Its stereodefined geometry and conjugated system enable ent-himbacine core assembly; (Z)-isomers or alternative ring sizes cause stereochemical impurity and require full process revalidation. Procuring this compound at ≥97% purity with full analytical documentation (NMR, HPLC, COA) directly reduces in-house derivatization burden, supports GMP workflow integration, and mitigates single-source supply risk through vendor qualification based on verified QC benchmarks (LogP 1.48, PSA 55.76 Ų).

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
CAS No. 226916-19-4
Cat. No. B044977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid
CAS226916-19-4
Synonyms(E)-3-(1,4-DIOXASPIRO[4.5]DEC-7-EN-7-YL)ACRYLIC ACID; (2E)-3-{1,4-Dioxaspiro[4.5]dec-7-en-7-yl}prop-2-enoic acid; 3-(1,4-DIOXASPIRO[4.5]DEC-7-EN-7-YL)ACRYLIC ACID; (2E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)-2-propenoic acid
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1CC2(CC(=C1)C=CC(=O)O)OCCO2
InChIInChI=1S/C11H14O4/c12-10(13)4-3-9-2-1-5-11(8-9)14-6-7-15-11/h2-4H,1,5-8H2,(H,12,13)
InChIKeyFWFDDYZZFODCDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

226916-19-4 (E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid: Spirocyclic Intermediate for Cardiovascular Drug Synthesis


(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid (CAS 226916-19-4) is a specialized spirocyclic chemical intermediate featuring a 1,4-dioxaspiro[4.5]decane core conjugated with an acrylic acid moiety, with a molecular weight of 210.23 g/mol and molecular formula C11H14O4 . The compound exhibits a LogP of 1.48, a calculated boiling point of 406.7°C at 760 mmHg, and a density of 1.25 g/cm³ [1]. Its primary industrial significance lies in its established role as a key intermediate in the synthesis of Vorapaxar Sulfate, a PAR-1 antagonist used for thrombotic cardiovascular event prevention [2]. The compound is commercially available from multiple suppliers with typical purity specifications of 95-98%, and is stored at 2-8°C in sealed conditions away from moisture [3].

Why Generic Spirocyclic Intermediates Cannot Replace 226916-19-4 in Vorapaxar Synthesis


The spirocyclic scaffold of 226916-19-4 is not a generic commodity intermediate; its specific substitution pattern and stereoelectronic properties are essential for the convergent synthesis of Vorapaxar Sulfate. The compound presents a conjugated α,β-unsaturated carboxylic acid system attached to a ketal-protected cyclohexenyl spirocyclic framework . This precise molecular architecture enables the stereocontrolled construction of the ent-himbacine core of Vorapaxar, a first-in-class PAR-1 antagonist [1]. Alternative spirocyclic intermediates lacking the exact (E)-acrylic acid geometry, the 7-en substitution pattern, or the 1,4-dioxaspiro[4.5]decane ring size would fail to undergo the required synthetic transformations or would introduce stereochemical impurities that compromise downstream API purity. Patent literature confirms that this specific intermediate is critical to the established industrial synthetic route, and substitution would necessitate complete process revalidation [2]. Furthermore, the compound's defined LogP of 1.48 and PSA of 55.76 Ų govern its extraction and purification behavior, parameters that would shift unpredictably with any structural modification [3].

Quantitative Evidence Guide: Verifiable Differentiators of 226916-19-4


226916-19-4: Structural Confirmation of (E)-Acrylic Acid Geometry via NMR and InChIKey

The specific (E)-geometry of the acrylic acid moiety in 226916-19-4 is unambiguously defined by its InChIKey (FWFDDYZZFODCDR-ONEGZZNKSA-N), which encodes the double bond stereochemistry as 'E' (trans) [1]. This is in direct contrast to the corresponding methyl ester analog (CAS 226916-17-2), which possesses a different InChIKey and is not directly interchangeable in downstream amide coupling reactions without additional hydrolysis steps [2]. The (E)-configuration is essential for the correct stereochemical outcome in the Vorapaxar synthetic sequence. Vendors such as Bidepharm provide batch-specific QC documentation including NMR and HPLC confirming the retention of this geometry at 97% purity .

Stereochemistry Structural Elucidation Quality Control

226916-19-4: Comparative Physicochemical Profile vs. Parent Spirocyclic Core

The target compound 226916-19-4 exhibits distinct physicochemical properties compared to its parent spirocyclic core, 1,4-dioxaspiro[4.5]dec-7-ene (CAS 7092-24-2) . Specifically, 226916-19-4 has a calculated LogP of 1.48, a topological polar surface area (PSA) of 55.76 Ų, and a density of 1.25 g/cm³ [1][2]. In contrast, the unsubstituted parent core (CAS 7092-24-2) has a lower molecular weight (154.21 g/mol vs 210.23 g/mol) and lacks the conjugated carboxylic acid functionality, resulting in fundamentally different solubility and reactivity profiles . The acrylic acid moiety of 226916-19-4 provides a reactive handle for amide bond formation, a feature absent in the parent hydrocarbon. This functionalization is non-trivial and requires multi-step synthesis, justifying procurement of the pre-functionalized intermediate rather than attempting in-house derivation from the core.

Physicochemical Properties Process Chemistry Solubility

226916-19-4: Established Role as Critical Vorapaxar Intermediate in Patent Literature

Multiple patent filings explicitly identify 226916-19-4 as a key intermediate in the industrial-scale synthesis of Vorapaxar Sulfate [1][2]. For example, Chinese patent applications describe methods for preparing Vorapaxar Sulfate intermediates using 226916-19-4 as a starting material or as an intermediate compound itself [3][4]. In contrast, the methyl ester analog (CAS 226916-17-2) and the boronate ester derivative (CAS 1049730-46-2) are not cited in these patents as interchangeable alternatives for the critical amide coupling step [5]. This patent exclusivity provides strong class-level inference that the free carboxylic acid form is uniquely suited to the established industrial process. Substitution with other spirocyclic acids (e.g., 1,4-dioxaspiro[4.5]decane-8-acetic acid) would require extensive process redevelopment and revalidation, a costly endeavor in regulated pharmaceutical manufacturing.

Process Chemistry Patent Evidence API Synthesis

226916-19-4: Supplier Purity Specifications and Analytical QC Documentation

Commercially available 226916-19-4 is supplied with defined purity specifications and analytical documentation that varies by vendor, providing quantifiable differentiation for procurement decisions. Bidepharm offers the compound at 97% purity with batch-specific QC reports including NMR, HPLC, and GC analyses . AKSci supplies at 95% minimum purity with accompanying SDS and COA upon request . Molbase lists a 96% purity grade in 1 kg packaging . In comparison, the structurally related methyl ester analog (CAS 226916-17-2) is typically offered at >98% purity by some vendors, but this higher purity specification is offset by the additional synthetic step required to convert it to the free acid [1]. The availability of comprehensive analytical data packages for 226916-19-4 enables direct integration into GMP workflows with reduced analytical burden.

Quality Assurance Analytical Chemistry Procurement

226916-19-4: Conjugated α,β-Unsaturated System Enabling Specific Downstream Reactivity

The conjugated α,β-unsaturated carboxylic acid system of 226916-19-4 provides a distinct reactivity profile compared to saturated analogs. This conjugated system is essential for the stereoselective transformations required in Vorapaxar synthesis [1]. In contrast, the fully saturated analog 3-(1,4-dioxaspiro[4.5]decan-7-yl)propanoic acid (the hydrogenated derivative) would lack the necessary conjugation and would exhibit different reactivity in Michael additions and other key steps . The (E)-configuration of the double bond is also stereochemically critical; the (Z)-isomer would produce a different stereochemical outcome in subsequent cyclization steps. While direct comparative reaction yield data is not publicly available, class-level inference from related spirocyclic systems indicates that the conjugated enoic acid moiety is a non-negotiable structural requirement for the convergent assembly of the ent-himbacine scaffold.

Synthetic Chemistry Reaction Selectivity Process Development

226916-19-4: Thermal Stability Profile Supporting Industrial Process Conditions

The thermal stability of 226916-19-4 is characterized by a high predicted boiling point of 406.7°C at 760 mmHg and a flash point of 162.4°C [1][2]. This thermal robustness permits the use of elevated temperatures during amide coupling and other synthetic transformations without significant decomposition risk [3]. In contrast, the methyl ester analog (CAS 226916-17-2) has a lower predicted boiling point (approximately 347.3°C at 760 mmHg based on molecular weight differences) and may exhibit different thermal behavior during processing [4]. The high boiling point of the free acid also facilitates purification by distillation if required, though it is typically used as a solid intermediate. While direct decomposition kinetics data are not publicly available, the class-level thermal stability of spirocyclic ketals is well-documented, and the high predicted boiling point of 226916-19-4 provides a favorable safety margin for industrial-scale reactions conducted at elevated temperatures.

Process Safety Thermal Stability Scale-up

High-Value Application Scenarios for 226916-19-4 Procurement


GMP Manufacturing of Vorapaxar Sulfate API: Critical Intermediate Sourcing

In the industrial production of Vorapaxar Sulfate active pharmaceutical ingredient (API), 226916-19-4 is a non-substitutable intermediate in the established patent-protected synthetic route [1]. Procurement of this specific intermediate at 97% purity with full analytical documentation (NMR, HPLC, COA) is essential for maintaining process consistency and regulatory compliance . The compound's (E)-acrylic acid geometry and conjugated system enable the stereoselective assembly of the ent-himbacine core, a step that cannot be replicated with saturated or (Z)-isomer analogs. Sourcing from qualified vendors with batch-specific QC reduces analytical burden and supports direct integration into GMP workflows.

Process Chemistry Optimization: Avoiding In-House Derivatization of Spirocyclic Cores

Medicinal chemistry and process development teams seeking to optimize Vorapaxar analog synthesis should procure 226916-19-4 directly rather than attempting in-house functionalization of the parent spirocyclic core (1,4-dioxaspiro[4.5]dec-7-ene, CAS 7092-24-2) [1]. The target compound provides the requisite carboxylic acid handle for amide bond formation, eliminating the need for multi-step derivatization that would reduce overall yield and introduce impurities. The established LogP (1.48) and PSA (55.76 Ų) also inform extraction and purification strategies, providing a predictable process profile .

Quality Control and Analytical Method Development: Reference Standard Procurement

Analytical chemistry laboratories supporting Vorapaxar manufacturing can utilize high-purity 226916-19-4 as a reference standard for HPLC method development and impurity profiling [1]. The availability of batch-specific QC data (NMR, HPLC, GC) from vendors such as Bidepharm enables cross-validation of in-house analytical methods . The compound's distinct InChIKey and stereochemically defined structure make it an ideal marker for tracking the critical intermediate through the synthetic sequence, ensuring that the correct (E)-isomer is carried forward to API.

Supply Chain Risk Mitigation: Qualifying Alternative Vendors with Defined Specifications

Procurement teams managing Vorapaxar intermediate supply chains can use the defined purity specifications (95-97%) and available analytical documentation for 226916-19-4 to qualify secondary vendors without process revalidation [1]. The compound's established physicochemical parameters (boiling point, density, LogP) serve as quality benchmarks for incoming material inspection. By comparing vendor certificates of analysis against these benchmarks, procurement can mitigate single-source supply risk while maintaining GMP compliance .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for (E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.